molecular formula C13H12N2O3 B14884330 Methyl 5-(benzyloxy)pyrimidine-4-carboxylate

Methyl 5-(benzyloxy)pyrimidine-4-carboxylate

Cat. No.: B14884330
M. Wt: 244.25 g/mol
InChI Key: NCFVOSAHNIWQES-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)pyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied due to their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzyloxy)pyrimidine-4-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with benzyl alcohol under specific conditions. One common method involves the use of a base-catalyzed reaction where the pyrimidine derivative is treated with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler pyrimidine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: De-benzylated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(benzyloxy)pyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of Methyl 5-(benzyloxy)pyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(benzyloxy)pyrimidine-4-carboxylate is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 5-phenylmethoxypyrimidine-4-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-17-13(16)12-11(7-14-9-15-12)18-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3

InChI Key

NCFVOSAHNIWQES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NC=C1OCC2=CC=CC=C2

Origin of Product

United States

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